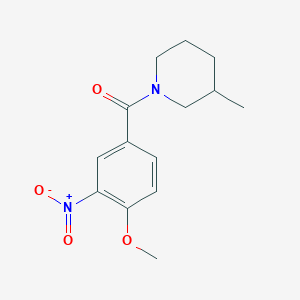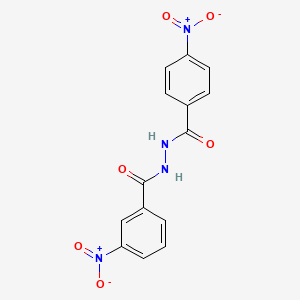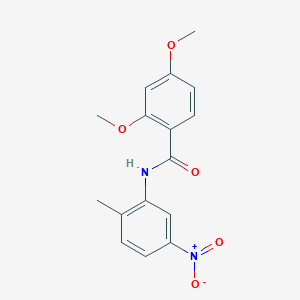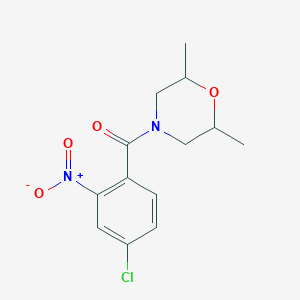
1-(4-Methoxy-3-nitrobenzoyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-nitrobenzoyl)-3-methylpiperidine is a chemical compound with the molecular formula C13H16N2O4 It is known for its unique structural features, which include a piperidine ring substituted with a methoxy group and a nitrobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrobenzoyl)-3-methylpiperidine typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 3-methylpiperidine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature, and the product is isolated by standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-nitrobenzoyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the benzoyl chloride moiety under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
1-(4-Methoxy-3-nitrobenzoyl)-3-methylpiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrobenzoyl)-3-methylpiperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoyl moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-3-nitrobenzoyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Methoxy-3-nitrobenzoyl chloride: Precursor used in the synthesis of 1-(4-Methoxy-3-nitrobenzoyl)-3-methylpiperidine.
1-(4-Methoxy-3-nitrobenzoyl)-1H-1,2,3-benzotriazole: Contains a benzotriazole moiety instead of a piperidine ring
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential reactivity. The presence of both a methoxy and a nitro group on the benzoyl moiety provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(4-methoxy-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18N2O4/c1-10-4-3-7-15(9-10)14(17)11-5-6-13(20-2)12(8-11)16(18)19/h5-6,8,10H,3-4,7,9H2,1-2H3 |
InChI Key |
QFWORHXULLYFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-proline](/img/structure/B11021669.png)

![4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11021688.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine](/img/structure/B11021690.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11021708.png)
![N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021716.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11021720.png)
![methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11021725.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11021731.png)

![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11021734.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide](/img/structure/B11021735.png)
![Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B11021741.png)
